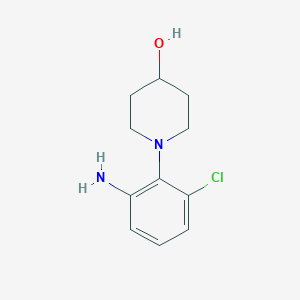![molecular formula C11H15ClN2O3S B1341556 [(2-氯-1-甲基-1H-吲哚-3-基)甲基]-胺甲磺酸盐 CAS No. 1047620-83-6](/img/structure/B1341556.png)
[(2-氯-1-甲基-1H-吲哚-3-基)甲基]-胺甲磺酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate, also known as CIMMS, is a synthetic organic compound with a wide range of applications in research and industry. CIMMS has been studied for its ability to act as a surfactant and as a catalyst in various chemical reactions. In addition, CIMMS has been used as a molecular probe in biochemical and physiological studies.
科学研究应用
催化应用
甲磺酸及其衍生物以其催化应用而闻名。例如,烟酸甲磺酸盐 (NMS) 已被用作生物可再生质子离子液体和双功能催化剂,用于合成 2-氨基-3-氰基吡啶,展示了在无溶剂条件下的效率,并突出了此类催化剂的经济性和可回收性 (Tamaddon & Azadi,2018)。
新粒子形成
甲磺酸 (MSA) 与胺和氨反应形成粒子,这是大气科学中必不可少的过程,尤其是在沿海和农业地区。一项系统研究表明,MSA 与各种碱基的粒子形成具有温度依赖性,表明对大气化学和粒子动力学具有重要意义 (Chen & Finlayson‐Pitts,2017)。
手性非外消旋化合物的合成
已经探索了旋光纯 1-(吡啶基)乙基甲磺酸盐与各种胺(包括氨基酸酯)的立体定向取代,导致合成 N-取代的 1-(2-吡啶基)乙胺。该方法已用于制备旋光纯和内消旋三胺配体,展示了甲磺酸盐在合成手性化合物中的多功能性 (Uenishi 等,2004)。
大气化学
已经研究了胺在增强甲磺酸驱动的新的粒子形成 (NPF) 中的结构效应,结果表明虽然碱性起作用,但结构因素主导了胺对 MSA 驱动的 NPF 的增强潜力。这种区别对于理解 MSA 对 NPF 的大气贡献以及不同胺在这些过程中的作用至关重要 (Shen 等,2020)。
未来方向
The future directions for [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate could involve further exploration of its biological activities and potential therapeutic applications. Given the biological significance of indole derivatives, there is potential for this compound to be explored for newer therapeutic possibilities .
作用机制
Target of Action
Indole derivatives, which this compound is a part of, are known to interact with various receptors and have been found in many important synthetic drug molecules .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate may have a similar interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate may have similar effects.
生化分析
Biochemical Properties
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their activity. The exact nature of these interactions can vary depending on the specific biomolecule involved.
Cellular Effects
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of microbial cells, and modulate inflammatory responses in immune cells . These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in downstream signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of action of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate involves several key processes. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival . Additionally, [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. For example, indole derivatives have been shown to degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate can result in changes in cellular function, such as alterations in cell proliferation, apoptosis, and gene expression.
Dosage Effects in Animal Models
The effects of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, such as liver toxicity or immune suppression. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in its metabolism, leading to the formation of metabolites with different biological activities . For example, indole derivatives can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can interact with cellular macromolecules and cause toxicity.
Transport and Distribution
The transport and distribution of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate within cells and tissues are influenced by several factors. The compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of the compound within specific cellular compartments can affect its biological activity. For example, indole derivatives have been shown to accumulate in the mitochondria, where they can modulate mitochondrial function and induce apoptosis.
Subcellular Localization
The subcellular localization of [(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and modulate gene expression. Additionally, the localization of the compound to the mitochondria can influence mitochondrial function and induce apoptosis.
属性
IUPAC Name |
(2-chloro-1-methylindol-3-yl)methanamine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.CH4O3S/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11;1-5(2,3)4/h2-5H,6,12H2,1H3;1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFFBZNQXZRFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)CN.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

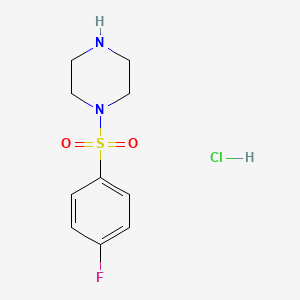
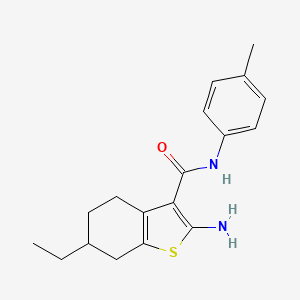
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)


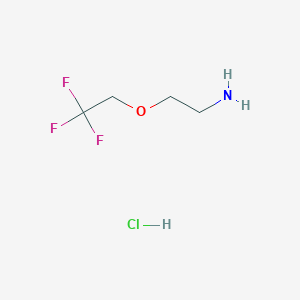
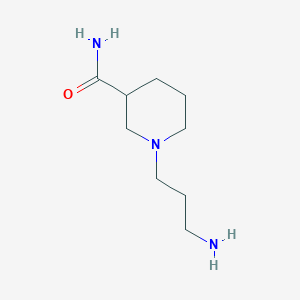
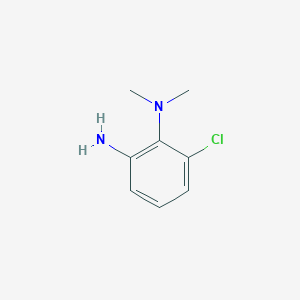

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)
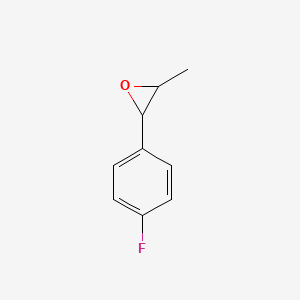
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)
